(1-Bromoethyl)benzene

Catalog No.
S597559
CAS No.
585-71-7
M.F
C8H9B
M. Wt
185.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Bromoethyl)benzene

CAS Number

585-71-7

Product Name

(1-Bromoethyl)benzene

IUPAC Name

1-bromoethylbenzene

Molecular Formula

C8H9B

Molecular Weight

185.06 g/mol

InChI

InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

CRRUGYDDEMGVDY-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)Br

Synonyms

(1-bromoethyl)benzene, nona-deuterated cpd of (1-bromoethyl)benzene

Canonical SMILES

CC(C1=CC=CC=C1)Br

The exact mass of the compound (1-Bromoethyl)benzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8052. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(1-Bromoethyl)benzene (CAS 585-71-7), also known as 1-phenylethyl bromide, is a highly reactive secondary benzylic bromide primarily procured as the definitive small-molecule initiator and structural mimic for styrene-based Atom Transfer Radical Polymerization (ATRP). Unlike generic alkyl halides, its secondary benzylic structure provides an exact structural match to the dormant polystyrene chain end (pSt-Br). This structural parity ensures that the rate of initiation closely matches the rate of propagation, a fundamental prerequisite for synthesizing well-defined polymers with narrow molecular weight distributions (Mw/Mn < 1.1). Commercially, it is the standard precursor for advanced block copolymers, surface-grafted polymer brushes, and kinetic benchmarking of novel transition-metal catalysts, bridging the gap between theoretical radical kinetics and industrial-scale controlled polymerization [1].

Substituting (1-Bromoethyl)benzene with closely related analogs fundamentally disrupts the delicate activation-deactivation equilibrium required for controlled radical polymerization. Replacing the bromide leaving group with a chloride (as in 1-phenylethyl chloride) drastically increases the carbon-halogen bond dissociation energy, plummeting the activation rate constant by three orders of magnitude and requiring significantly higher processing temperatures that invite thermal auto-polymerization [1]. Conversely, utilizing a primary benzylic halide like benzyl bromide introduces a severe kinetic mismatch; its slower initiation relative to styrene propagation leads to early-stage radical termination, continuous drift in Cu(II) deactivator concentrations, and unacceptably broad molecular weight distributions during early conversion [2]. For procurement teams, these kinetic deviations mean that generic substitution directly translates to failed batch reproducibility, higher polydispersity, and compromised downstream material properties.

Halide-Dependent Activation Kinetics in ATRP

The choice of leaving group on the 1-phenylethyl core dictates the viability of the polymerization process. Kinetic modeling of Cu-mediated ATRP systems demonstrates that (1-Bromoethyl)benzene possesses an activation rate constant approximately 1000 times higher than that of its chloride analog, 1-phenylethyl chloride. This massive kinetic disparity means the chloride system is dominated by slow activation, resulting in sluggish polymerization rates and poor control unless pushed to extreme temperatures [1].

Evidence DimensionActivation rate constant (k_act) in Cu-mediated ATRP
Target Compound DataBaseline k_act optimized for rapid styrene initiation
Comparator Or Baseline1-phenylethyl chloride (k_act is ~1000 times smaller)
Quantified Difference1000-fold higher activation rate for the bromide derivative
ConditionsCu-mediated ATRP systems evaluated via HPLC and kinetic modeling

The 1000-fold kinetic advantage ensures rapid, uniform initiation of polymer chains, which is critical for achieving low-polydispersity materials without requiring excessive heat that causes thermal auto-polymerization.

Radical Steady-State Attainment vs. Primary Benzylic Initiators

Structural mimicry is essential for establishing a stable radical equilibrium. Simultaneous Electron Paramagnetic Resonance (EPR) spectroscopy during bulk styrene polymerization reveals that (1-Bromoethyl)benzene reaches a steady-state Cu(II) deactivator concentration within 20 minutes. In contrast, the primary benzylic substitute, benzyl bromide, acts as a slow initiator, causing the Cu(II) concentration to drift continuously and only reach a steady state after 4 to 5 hours [1].

Evidence DimensionTime to reach steady-state Cu(II) deactivator concentration
Target Compound DataSteady state reached within 20 minutes
Comparator Or BaselineBenzyl bromide (Steady state reached in 4 to 5 hours)
Quantified Difference>10x faster stabilization of the persistent radical effect equilibrium
ConditionsStyrene bulk polymerization at 110 °C monitored by simultaneous EPR spectroscopy

Rapid establishment of the radical steady state prevents early-stage termination events, ensuring predictable molecular weights and eliminating batch-to-batch variability in polymer synthesis.

Thermodynamic Efficiency of the Preequilibrium Step

The thermodynamic barrier to radical generation directly impacts energy consumption and catalyst loading requirements. Thermodynamic calculations of the ATRP preequilibrium step show that (1-Bromoethyl)benzene operates with an enthalpy of equilibrium (ΔH°) of 4.8 kcal/mol. The chloride analog, 1-phenylethyl chloride, requires a higher thermodynamic input, exhibiting a ΔH° of 6.3 kcal/mol [1].

Evidence DimensionEnthalpy of equilibrium (ΔH°) for the ATRP preequilibrium step
Target Compound DataΔH° = 4.8 kcal/mol
Comparator Or Baseline1-phenylethyl chloride (ΔH° = 6.3 kcal/mol)
Quantified Difference1.5 kcal/mol lower thermodynamic barrier for the bromide initiator
ConditionsHomogeneous ATRP of styrene in diphenyl ether at 110 °C

A lower enthalpy of equilibrium allows the process to run efficiently at lower catalyst loadings or milder temperatures, directly reducing energy costs and metal contamination in industrial scale-up.

Synthesis of Low-Dispersity Polystyrene Architectures

Because of its exact structural mimicry of the propagating styrene radical, this compound is the mandatory initiator for synthesizing complex styrenic block copolymers, star polymers, and functionalized microgels where strict molecular weight control (Mw/Mn < 1.1) is non-negotiable [1].

Benchmarking Novel ATRP Catalysts

In research and development, (1-Bromoethyl)benzene is the universal standard model compound used to measure and validate the activation and deactivation rate constants of newly developed transition-metal complexes before they are deployed in commercial polymerization processes[2].

Sequence-Regulated Vinyl Copolymerization

The compound is utilized as a highly efficient terminal halide in Atom Transfer Radical Addition (ATRA) to synthesize sequence-controlled copolymers, leveraging its predictable halogen-exchange and activation thermodynamics to dictate monomer sequence fidelity [3].

XLogP3

2.9

Boiling Point

94 °C at 16 mm Hg

Flash Point

205 °F

Vapor Density

6.4

Density

Density = 1.356

Melting Point

-65 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1459-14-9
585-71-7

Associated Chemicals

Bromoethylbenzene;31620-80-1
(1-Bromoethyl)benzene (dl form);38661-81-3
(1-Bromoethyl)benzene (d form);1459-14-9

Wikipedia

1-phenethyl bromide

General Manufacturing Information

Benzene, (1-bromoethyl)-: ACTIVE

Storage Conditions

STORAGE & HANDLING: ...MATERIALS WHICH ARE TOXIC AS STORED OR WHICH...DECOMP INTO TOXIC COMPONENTS DUE TO CONTACT WITH HEAT...SHOULD BE STORED IN COOL, WELL-VENTILATED PLACE, OUT OF DIRECT RAYS OF SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, &...PERIODICALLY INSPECTED & MONITORED.

Dates

Last modified: 08-15-2023

Mechanism of formation of mercapturic acids from (1-bromoethyl)benzene and (2-bromoethyl)benzene in the rat

F Seutter-Berlage, L P Delbressine, F L Smeets, M A Wagenaars-Zegers
PMID: 494661   DOI: 10.3109/00498257909038734

Abstract

1. Three hypotheses have been proposed for the mechanism of metabolism of alkylhalides to hydroxy-alkylmercapturic acids, two of which involve the intermediate step of dehydrohalogenation and formation of an epoxide. 2. After injection of (1-bromoethyl)benzene in rat, the only mercapturic acid appearing in the urine was N-acetyl-S-1-phenylethylcysteine. After injecting (2-bromoethyl)benzene in the rat only N-acetyl-S-2-phenylethylcysteine and N-acetyl-S-(2-phenyl-2-hydroxyethyl)cysteine were found in the urine. 3. Since the principal mercapturic acid formed from both styrene and styrene oxide could not be detected in the urine of rats receiving either 1- or 2-bromoethyl benzene, the intermediate formation of styrene or styrene oxide from the arylalkylhalides does not occur.


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